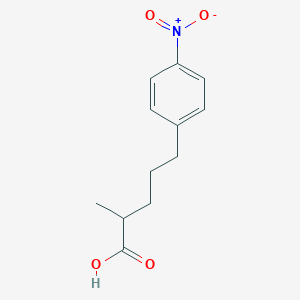
2-Methyl-5-(4-nitrophenyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(4-nitrophenyl)pentanoic acid is an organic compound with the molecular formula C12H15NO4 and a molecular weight of 237.26 g/mol . This compound is characterized by the presence of a nitrophenyl group attached to a pentanoic acid backbone, with a methyl group at the second position. It is often used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 2-Methyl-5-(4-nitrophenyl)pentanoic acid can be achieved through several synthetic routes. One common method involves the nitration of 2-Methyl-5-phenylpentanoic acid, followed by purification steps to isolate the desired product . The reaction conditions typically include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the rate of nitration and prevent over-nitration.
Industrial production methods often involve large-scale nitration processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
2-Methyl-5-(4-nitrophenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-5-(4-nitrophenyl)pentanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme kinetics and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(4-nitrophenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The compound can also act as a substrate for enzymes, influencing their activity and function .
Comparison with Similar Compounds
2-Methyl-5-(4-nitrophenyl)pentanoic acid can be compared with other similar compounds, such as:
2-Methyl-5-phenylpentanoic acid: Lacks the nitro group, resulting in different chemical reactivity and applications.
4-Nitrophenylacetic acid: Contains a nitro group but has a different backbone structure, leading to distinct chemical properties and uses.
2-Methyl-4-nitrobenzoic acid: Similar nitro group but different overall structure, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
2-methyl-5-(4-nitrophenyl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-9(12(14)15)3-2-4-10-5-7-11(8-6-10)13(16)17/h5-9H,2-4H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKQKBJFIFDPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-3-(pyridin-3-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2683265.png)

![1-[5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoyl]piperidine-4-carboxamide](/img/structure/B2683270.png)
![N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2683271.png)
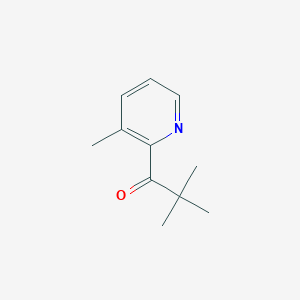
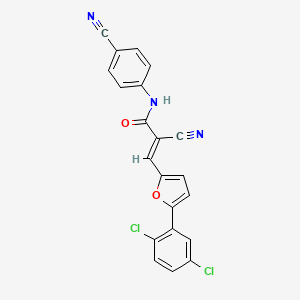
![2-{[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl]amino}benzoic acid](/img/structure/B2683276.png)
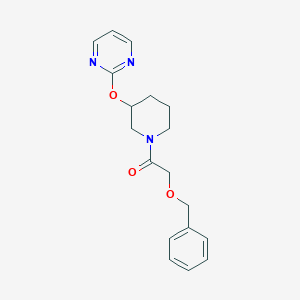
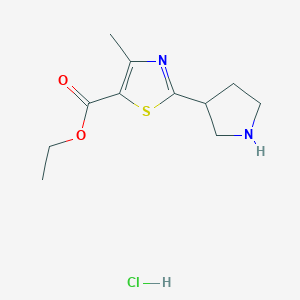
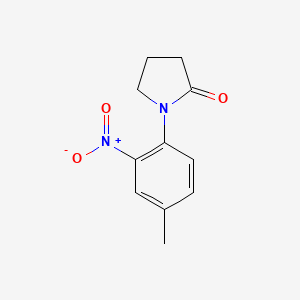
![Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride](/img/new.no-structure.jpg)
![[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2683282.png)
![[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate](/img/structure/B2683284.png)
